Product packaging for Bombesin (8-14)(Cat. No.:)

Bombesin (8-14)

Cat. No.: B1277494
M. Wt: 812 g/mol
InChI Key: FDJOMAIZVIIHGU-XLJSZMODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bombesin (8-14) (CAS 55749-98-9) is a C-terminal heptapeptide fragment of the native 14-amino acid neurohormone, Bombesin, with the sequence H-Trp-Ala-Val-Gly-His-Leu-Met-NH2 . This specific sequence constitutes the core pharmacophore essential for high-affinity binding to the Gastrin-Releasing Peptide Receptor (GRPR or BB2), a G-protein coupled receptor (GPCR) . Upon binding, it activates intracellular signaling cascades mediated by phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC) . This receptor is significantly overexpressed on the surface of various solid human tumors, including prostate, breast, and lung cancers, making it a promising target for novel anticancer strategies . Consequently, Bombesin (8-14) serves as a critical research tool for studying GRPR function, developing receptor-targeted imaging agents for cancer detection, and designing innovative radioligand therapies . Beyond oncology, its role in regulating gastrointestinal hormone release, smooth muscle contraction, and satiety also makes it valuable for neuroendocrinology and gastroenterology research . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H57N11O7S B1277494 Bombesin (8-14)

Properties

Molecular Formula

C38H57N11O7S

Molecular Weight

812 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C38H57N11O7S/c1-20(2)13-29(36(54)47-28(33(40)51)11-12-57-6)48-37(55)30(15-24-17-41-19-44-24)46-31(50)18-43-38(56)32(21(3)4)49-34(52)22(5)45-35(53)26(39)14-23-16-42-27-10-8-7-9-25(23)27/h7-10,16-17,19-22,26,28-30,32,42H,11-15,18,39H2,1-6H3,(H2,40,51)(H,41,44)(H,43,56)(H,45,53)(H,46,50)(H,47,54)(H,48,55)(H,49,52)/t22-,26-,28-,29-,30-,32-/m0/s1

InChI Key

FDJOMAIZVIIHGU-XLJSZMODSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)N

sequence

WAVGHLM

Synonyms

gastrin releasing peptide (21-27)
GRP (21-27)
Trp-Ala-Val-Gly-His-Leu-Met-NH2

Origin of Product

United States

Historical Context and Research Significance of Bombesin 8 14

Origin and Relationship to the Bombesin (B8815690) Family of Peptides

The journey to understanding Bombesin (8-14) began with the exploration of natural sources for bioactive molecules, leading to the characterization of a new family of peptides.

The inaugural member of this peptide family, Bombesin, was first isolated in the early 1970s by Vittorio Erspamer and his colleagues from the skin of the European fire-bellied toad, Bombina bombina. frontiersin.orgpancreapedia.orgwikipedia.org This 14-amino acid peptide was identified as part of a broader investigation into active peptides found in amphibian skin. wikipedia.orgehu.eusresearchgate.net Following this initial discovery, a number of structurally related peptides were also isolated from the skin of other frog species, including alytesin, ranatensin (B1678805), and phyllolitorin. pancreapedia.orgwikipedia.orgmdpi.com These amphibian peptides are now categorized into three main subfamilies: the Bombesin group, the Ranatensin group, and the Phyllolitorin group. wikipedia.org

The discovery of Bombesin in amphibians, and the observation of its potent pharmacological effects in mammals, spurred the search for endogenous mammalian counterparts. ehu.eusresearchgate.net This led to the isolation of two key mammalian bombesin-like peptides in the late 1970s and early 1980s. wikipedia.orgbiorxiv.org

Gastrin-Releasing Peptide (GRP) was the first to be identified from porcine gastric tissue. pancreapedia.orgehu.eusmdpi.com This 27-amino acid peptide was named for its potent ability to stimulate the release of gastrin. pancreapedia.orgehu.eus Subsequent research revealed that GRP is the mammalian equivalent of amphibian bombesin, sharing a high degree of homology in its C-terminal region. ehu.eusnih.gov

Neuromedin B (NMB) was later isolated from the porcine spinal cord. pancreapedia.orgehu.eusmdpi.com NMB is a decapeptide (10 amino acids) and represents the mammalian homolog of another amphibian peptide, ranatensin. ehu.eus

Both GRP and NMB are widely distributed in the central nervous system and gastrointestinal tract of mammals, where they mediate various physiological processes. frontiersin.orgnih.govnih.gov While initially considered direct counterparts, phylogenetic analyses suggest that the GRP system is broadly conserved across vertebrates, whereas the NMB/bombesin system has seen more diversification, particularly in frog species. biorxiv.orgresearchgate.net

Table 1: Amino Acid Sequences of Key Bombesin Family Peptides This table illustrates the structural similarities, particularly at the C-terminus, among Bombesin and its primary mammalian homologs.

Peptide Amino Acid Sequence Origin
Bombesin pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ Amphibian (Bombina bombina)
Gastrin-Releasing Peptide (GRP) Ala-Pro-Val-Ser-Val-Gly-Gly-Gly-Thr-Val-Leu-Ala-Lys-Met-Tyr-Pro-Arg-Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ Mammalian (Porcine)
Neuromedin B (NMB) Gly-Asn-Leu-Trp-Ala-Thr-Gly-His-Phe-Met-NH₂ Mammalian (Porcine)

Note: pGlu indicates pyroglutamic acid. The C-terminal amino acid of each peptide is amidated (-NH₂).

Discovery of Bombesin from Amphibian Sources

The Carboxy-Terminal Heptapeptide (B1575542) Motif: Bombesin (8-14) as the Essential Core for Receptor Interaction

A pivotal finding in bombesin research was the discovery that the full-length peptide is not necessary for its biological activity. nih.govresearchgate.net Extensive structure-activity relationship studies demonstrated that the essential physiological effect of bombesin-related peptides is contained within the carboxy-terminal portion of the molecule. nih.gov

Specifically, the C-terminal heptapeptide fragment of bombesin, corresponding to amino acid residues 8 through 14 (Trp-Ala-Val-Gly-His-Leu-Met-NH₂ ), was identified as the minimal sequence required for high-affinity binding to its primary receptor, the gastrin-releasing peptide receptor (GRPR). researchgate.netmdpi.compreprints.org This fragment, Bombesin (8-14), maintains the ability to elicit a full biological response, although with varying potency compared to the parent molecule. nih.govmdpi.com For the GRP-preferring receptor, the heptapeptide is the minimal fragment required for interaction, while the neuromedin B-preferring receptor requires a slightly longer octapeptide. acs.orgnih.gov The shared C-terminal sequence between GRP and Bombesin explains their similar biological activities and binding profiles at the GRPR. pancreapedia.orgscholaris.ca

Evolution of Research Focus on Bombesin (8-14) in Receptor Pharmacology and Peptide Design

The identification of Bombesin (8-14) as the pharmacophore—the essential molecular framework responsible for the peptide's biological activity—has profoundly influenced subsequent research. This fragment has become a foundational template for the rational design of novel peptide analogs with tailored pharmacological properties. mdpi.compreprints.org

The research focus has evolved in several key directions:

Development of Receptor Antagonists: By modifying the structure of the Bombesin (8-14) sequence, researchers have created potent and specific antagonists for bombesin receptors. A common strategy involves altering the C-terminal methionine or introducing a reduced peptide bond, which allows the molecule to bind to the receptor without activating it. nih.gov These antagonists are invaluable tools for studying the physiological roles of the bombesin system. frontiersin.org

Radiolabeled Analogs for Imaging and Therapy: The high affinity of the Bombesin (8-14) motif for GRPR, which is overexpressed in several major cancers (including prostate, breast, and lung), has made it an attractive targeting vector for diagnostic imaging and targeted radiotherapy. frontiersin.orgmdpi.comsnmjournals.org Scientists have conjugated chelating agents to Bombesin (8-14) analogs, allowing them to be labeled with radioisotopes. scholaris.catums.ac.ir These radiopharmaceuticals can be used to visualize GRPR-expressing tumors via techniques like Positron Emission Tomography (PET). scholaris.ca

Improving Stability and Pharmacokinetics: A significant area of peptide design involves modifying the Bombesin (8-14) backbone to enhance its stability in vivo. mdpi.comresearchgate.net Natural peptides are often quickly degraded by enzymes. By substituting natural amino acids with unnatural ones or making other chemical modifications, researchers aim to create analogs with improved resistance to degradation and better tumor uptake, enhancing their potential as diagnostic or therapeutic agents. mdpi.comresearchgate.net

The evolution of research from the discovery of a peptide in frog skin to the sophisticated design of Bombesin (8-14)-based molecules for oncology highlights the fragment's central importance in modern medicinal chemistry and receptor pharmacology. frontiersin.orgmdpi.commdpi.com

Molecular Recognition and Receptor Binding Dynamics of Bombesin 8 14

Characterization of Bombesin (B8815690) Receptor Subtypes (BBRs)

The biological effects of bombesin-like peptides are mediated through three distinct G protein-coupled receptor subtypes in mammals: the Gastrin-Releasing Peptide Receptor (GRPR or BB2), the Neuromedin B Receptor (NMBR or BB1), and the Bombesin Receptor Subtype-3 (BRS-3 or BB3). researchgate.netmdpi.com These receptors share significant sequence homology but exhibit distinct pharmacological profiles and tissue distribution. snmjournals.org

Gastrin-Releasing Peptide Receptor (GRPR/BB2)

The Gastrin-Releasing Peptide Receptor (GRPR), also known as BB2, is a G protein-coupled receptor that preferentially binds Gastrin-Releasing Peptide (GRP) and bombesin with high affinity. snmjournals.orgsemanticscholar.org In humans, it is highly expressed in the pancreas, as well as the stomach, adrenal cortex, and brain. snmjournals.org GRPR activation is linked to numerous physiological functions, including the release of gastrointestinal hormones, smooth muscle contraction, epithelial cell proliferation, and regulation of satiety and thermoregulation. snmjournals.orgresearchgate.net The receptor is a primary target in oncology research as it is frequently overexpressed in various cancers, including prostate, breast, and lung cancer, where it acts as a potent mitogen. snmjournals.orgresearchgate.net Structurally, the human GRPR consists of 384 amino acids and, upon ligand binding, couples primarily to Gq/11 proteins, activating the phospholipase C signaling pathway. researchgate.net

Neuromedin B Receptor (NMBR/BB1)

The Neuromedin B Receptor (NMBR), or BB1, is the second subtype of the bombesin receptor family and shows a high affinity for its endogenous ligand, Neuromedin B (NMB). mdpi.com While it binds NMB with high affinity, its affinity for GRP and bombesin is considerably lower. semanticscholar.org NMBR is widely distributed in the central nervous system and gastrointestinal tract. mdpi.com Functionally, NMBR signaling is involved in the regulation of various behaviors such as feeding and anxiety, maintenance of basal sigh rate, and plays a role in the immune response. mdpi.com Like GRPR, NMBR is a G protein-coupled receptor that activates the phospholipase C signaling pathway. mdpi.com

Bombesin Receptor Subtype-3 (BRS-3/BB3)

Bombesin Receptor Subtype-3 (BRS-3), or BB3, is classified within the bombesin receptor family due to its significant sequence homology with GRPR (51%) and NMBR (47%). snmjournals.org However, it is considered an orphan receptor because its endogenous ligand has not yet been identified, and it displays low affinity for all known natural bombesin-related peptides, including bombesin, GRP, and NMB. snmjournals.orgnih.gov The human BRS-3 gene is located on the X chromosome. snmjournals.org Despite the lack of a known natural ligand, studies using knockout mice and synthetic ligands have implicated BRS-3 in the regulation of energy homeostasis, metabolism, body temperature, and glucose-stimulated insulin (B600854) secretion. nih.govbiorxiv.org BRS-3 is also expressed in various human tumors, suggesting a potential role in cancer biology. biorxiv.org

Binding Affinity and Selectivity of Bombesin (8-14) and its Derivatives for BBRs

The C-terminal heptapeptide (B1575542) of bombesin, Bombesin (8-14), is established as the fundamental sequence required for interaction with bombesin receptors. mdpi.comnih.gov However, quantitative binding studies have predominantly focused on longer fragments, such as Bombesin (6-14) or (7-14), and their synthetic derivatives, which are often modified to enhance stability and affinity for research and clinical applications, such as radiolabeling.

Quantitative Assessment of Inhibitory Concentrations (IC50) and Dissociation Constants (Ki)

While specific binding data for the unmodified Bombesin (8-14) fragment is sparse in the literature, studies on its derivatives provide insight into the binding requirements of the C-terminal sequence. These derivatives often involve substitutions at various positions to modulate affinity and selectivity for the different receptor subtypes. For example, research on radiolabeled bombesin analogs has extensively used Bombesin (7-14) as the core targeting sequence.

The inhibitory concentration (IC50) and dissociation constant (Ki) are key metrics for quantifying the binding affinity of a ligand for its receptor. Lower values indicate higher binding affinity. Data from various studies on derivatives of C-terminal bombesin fragments highlight their potent interaction with BBRs, particularly GRPR.

CompoundReceptor TargetCell LineIC50 (nM)Ki (nM)Reference
[d-Phe6,Leu-NHEt13,des-Met14]bombesin(6-14)GRPRPC-3-10.7 ± 1.06
Ga-ProBOMB1GRPRPC-3-3.97 ± 0.76
Ga-NeoBOMB1GRPRPC-3-1.71 ± 0.28
Ga-LW02060 ([D-Phe6,Tle10,NMe-His12,diF-Pro14]Bombesin(6-14) derivative)GRPRPC-3-5.57 ± 2.47
Ga-LW02080 ([D-Phe6,NMe-Gly11,Leu13(ψ)diF-Pro14]Bombesin(6-14) derivative)GRPRPC-3-21.7 ± 6.69
Aca-BBN(7–14)GRPRPC-320.8 ± 0.3-
In-DOTA-8-Aoc-BBN[7–14]NH2GRPRPC-30.6 ± 0.1-

Comparison of Binding Properties with Full-Length Bombesin and Mammalian Homologs

The binding properties of C-terminal bombesin fragments are best understood in comparison to the full-length 14-amino acid bombesin peptide and its mammalian counterparts, GRP and NMB. Full-length bombesin binds with high affinity to both GRPR and NMBR, although it shows some preference for GRPR. In contrast, the mammalian peptides exhibit high selectivity for their respective receptors. GRP binds to GRPR with a significantly higher affinity than to NMBR, and conversely, NMB binds with high affinity and selectivity to NMBR. Studies have shown that human GRPR has a 647-fold higher affinity for GRP than NMB, while human NMBR has a 640-fold higher affinity for NMB than GRP. researchgate.net

CompoundReceptorKi (nM)Selectivity ProfileReference
BombesinhGRPR (BB2)0.07 ± 0.01High affinity for both GRPR and NMBR
BombesinhNMBR (BB1)1.77 ± 0.04-
BombesinhBRS-3 (BB3)>3000-
Gastrin-Releasing Peptide (GRP)hGRPR (BB2)0.17 ± 0.01Highly selective for GRPR
Gastrin-Releasing Peptide (GRP)hNMBR (BB1)148.0 ± 8.00-
Neuromedin B (NMB)hGRPR (BB2)50.1 ± 2.50Highly selective for NMBR
Neuromedin B (NMB)hNMBR (BB1)0.052 ± 0.003-

Structural Determinants for High-Affinity Ligand-Receptor Interaction

The high-affinity interaction between bombesin-like peptides and their receptors is a finely tuned process governed by specific structural features of both the ligand and the receptor.

The C-terminal region of bombesin-like peptides is the primary determinant of their biological activity and receptor binding affinity. frontiersin.orgnih.gov This portion of the peptide, specifically the last seven to eight amino acids, is highly conserved among bombesin and its mammalian counterparts, gastrin-releasing peptide (GRP) and neuromedin B (NMB). nih.gov The C-terminal heptapeptide of Bombesin (8-14) is considered the minimal sequence required for binding to the GRPR. mdpi.com

Key amino acids within this C-terminal domain, such as Tryptophan at position 8 (Trp8) and Histidine at position 12 (His12), are essential for biological activity. nih.gov The C-terminal amidation is another critical feature, significantly enhancing the binding affinity of neuropeptides to their receptors. acs.orgfrontiersin.org Replacing the C-terminal amide with a carboxylic acid drastically reduces receptor binding. acs.org Cryo-electron microscopy structures reveal that the conserved C-terminal motif of bombesin peptides, GH(F/L)M, makes contact with key "toggle switch" residues within the receptor, initiating receptor activation. biorxiv.orgbiorxiv.org

While the C-terminal heptapeptide is crucial, studies have shown that for the NMBR, the octapeptide is the minimal fragment that interacts with the receptor, and the full decapeptide is required for full affinity. nih.gov This highlights subtle differences in the structural requirements for binding to different bombesin receptor subtypes.

The three-dimensional conformation of the bombesin peptide and the architecture of the ligand-binding pocket in the receptor are equally important for high-affinity interaction. The bombesin receptors possess a deep and extended pocket to accommodate the peptide ligands. biorxiv.orgbiorxiv.org

The interaction is not limited to the C-terminus. The N-terminal portion of GRP and NMB plays a significant role in determining receptor subtype selectivity. nih.gov For instance, the structural differences in the N-terminal regions of GRP and NMB contribute to their respective high selectivity for GRPR and NMBR. frontiersin.org

Cryo-EM structures of NMBR and GRPR have revealed that the extracellular loops of the receptors fold over to create a "squashed cavity" that holds the N-terminal segments of the bound peptides. biorxiv.orgmdpi.com This intricate interface ensures a precise fit and contributes to the high-affinity binding. Furthermore, intramolecular interactions within the peptide ligand itself, such as a hydrogen bond observed in NMB, can influence its conformation and contribute to receptor subtype selectivity. biorxiv.org The flexibility of certain receptor regions, like the second extracellular loop (ECL2) in GRPR, allows for accommodation of different peptide ligands, whereas a more rigid conformation in the same region of NMBR contributes to its ligand selectivity. biorxiv.org

Role of Carboxy-Terminal Amino Acid Residues in Receptor Engagement

Agonist and Antagonist Receptor Binding Profiles of Bombesin (8-14) Analogs

The development of synthetic analogs of Bombesin (8-14) has been instrumental in characterizing receptor subtypes and developing potential therapeutic agents. These analogs can be broadly classified as agonists, which activate the receptor, or antagonists, which block receptor activation.

The biological response of bombesin and its analogs is directly correlated with their receptor affinities. nih.gov Shortened C-terminal fragments of bombesin, while still capable of eliciting a full biological response, generally exhibit lower potency than the full-length peptide. nih.gov

Agonist Analogs:

Many synthetic agonists have been developed, often with modifications to enhance stability or receptor subtype selectivity. For example, the synthetic agonist [D-Tyr⁶, β-Ala¹¹, Phe¹³, Nle¹⁴]bombesin(6-14) is a non-selective agonist with high affinity for all three human bombesin receptors. nih.govpnas.org Other analogs have been created with specific amino acid substitutions to improve their binding characteristics for a particular receptor subtype. mdpi.com

Antagonist Analogs:

A key strategy in developing bombesin receptor antagonists has been the modification of the C-terminal end of the peptide. Analogs where the C-terminal methionine (Met¹⁴) is deleted often act as potent antagonists. nih.gov Another successful approach involves the reduction of the peptide bond between residues 13 and 14, which can yield powerful antagonists. acs.org These antagonists are crucial tools for research and have potential applications in cancer therapy, as bombesin receptors are often overexpressed in various tumors. nih.govacs.org

The table below summarizes the binding affinities and functional characteristics of selected Bombesin (8-14) analogs.

Compound/AnalogReceptor TargetKi (nM)Functional ActivityReference
[d-Phe⁶,Leu-NHEt¹³,des-Met¹⁴]bombesin(6-14)GRPR10.7 ± 1.06Antagonist acs.org
Ga-ProBOMB1GRPR3.97 ± 0.76Antagonist acs.org
Ga-NeoBOMB1GRPR1.71 ± 0.28Not specified acs.org
Lu-TacsBOMB5GRPR12.6 ± 1.02Antagonist mdpi.com
Lu-LW01110GRPR3.07 ± 0.15Agonist mdpi.com
Lu-LW01142GRPR2.37 ± 0.28Agonist mdpi.com
Lu-AMBAGRPR0.33 ± 0.16Agonist mdpi.com
Ga-ProBOMB5GRPR12.2 ± 1.89Antagonist acs.org
Ga-LW02056GRPR14.7 ± 4.81Agonist acs.org
Ga-LW02057GRPR13.8 ± 2.24Agonist acs.org
Lu-ProBOMB5GRPR13.6 ± 0.25Antagonist acs.org

Intracellular Signal Transduction Mechanisms Mediated by Bombesin 8 14

G-Protein Coupled Receptor (GPCR) Activation and Downstream Signaling Pathways

The actions of bombesin (B8815690) and its related peptides, including Bombesin (8-14), are primarily mediated through their interaction with a family of G-protein coupled receptors (GPCRs). There are three main subtypes of bombesin receptors (BBRs): BB1 (neuromedin B receptor), BB2 (gastrin-releasing peptide receptor or GRPR), and the orphan receptor BB3. nih.govguidetopharmacology.org These receptors are characterized by their seven-transmembrane-spanning domains. nih.gov

Upon ligand binding, these receptors undergo a conformational change that facilitates their coupling to and activation of intracellular heterotrimeric G-proteins, particularly those of the Gq/11 and G12/13 families. guidetopharmacology.orgfrontiersin.org This activation initiates a cascade of downstream signaling events. The primary and most well-studied pathway involves the activation of phospholipase C (PLC). nih.govfrontiersin.org However, evidence suggests that bombesin receptor activation can also engage other signaling pathways, including those involving protein tyrosine kinases (PTKs) and phospholipase A2 (PLA2). physiology.orgnih.gov This multifaceted signaling network allows for a diverse range of cellular responses to bombesin-like peptides.

Coupling to Phospholipase C (PLC) Pathway

A key event following the activation of bombesin receptors by Bombesin (8-14) is the stimulation of the Phospholipase C (PLC) pathway. nih.govfrontiersin.org Activated Gq/11 proteins, in turn, activate PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid. This enzymatic reaction generates two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov

IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.gov Simultaneously, DAG remains in the plasma membrane where it, along with the increased intracellular calcium, activates protein kinase C (PKC). nih.gov This activation of PKC is a critical step in phosphorylating various downstream target proteins, thereby propagating the signal. nih.gov

Engagement of Protein Tyrosine Kinase (PTK) Pathways

In addition to the canonical PLC pathway, bombesin receptor activation can also lead to the engagement of Protein Tyrosine Kinase (PTK) pathways. physiology.orgnih.gov Studies have shown that bombesin-like peptides can stimulate the activity of PTKs. physiology.org This can occur through a process known as transactivation, where the activated GPCR leads to the phosphorylation and activation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR). esmed.org This cross-talk between GPCRs and receptor tyrosine kinases broadens the signaling potential of Bombesin (8-14), allowing it to influence cellular processes typically regulated by growth factors.

Activation of Phospholipase A2 (PLA2) Pathways

Evidence also points to the involvement of Phospholipase A2 (PLA2) in the signaling cascade initiated by bombesin-like peptides. physiology.orgnih.gov Activation of PLA2 leads to the hydrolysis of membrane phospholipids, resulting in the production of arachidonic acid. This arachidonic acid can then be metabolized into various bioactive lipids, such as prostaglandins (B1171923) and leukotrienes, which can act as further signaling molecules. The activation of the PLA2 pathway appears to be another mechanism by which Bombesin (8-14) can elicit a complex and varied cellular response. physiology.org

Role in Intracellular Calcium Mobilization

A central and rapid consequence of Bombesin (8-14) signaling is the mobilization of intracellular calcium ([Ca2+]i). bioscientifica.com As described in the PLC pathway, the generation of IP3 leads to the release of Ca2+ from intracellular stores, causing a transient spike in cytosolic calcium concentration. nih.govbioscientifica.com This increase in intracellular calcium is a versatile second messenger that can directly or indirectly regulate a multitude of cellular functions. It is a key factor in the activation of protein kinase C and can also influence the activity of other calcium-dependent enzymes and proteins, thereby playing a pivotal role in processes such as hormone secretion and smooth muscle contraction. nih.gov Studies in human prostate cancer cell lines have demonstrated that bombesin can induce rapid and significant increases in intracellular calcium levels. bioscientifica.com

Modulation of Kinase Phosphorylation Cascades

The signaling pathways initiated by Bombesin (8-14) converge on the modulation of various kinase phosphorylation cascades. These cascades act as molecular switches, controlling the activity of numerous proteins involved in diverse cellular processes.

Mitogen-Activated Protein Kinase (MAPK) Phosphorylation

A critical downstream target of bombesin receptor signaling is the Mitogen-Activated Protein Kinase (MAPK) cascade. frontiersin.org The MAPK pathway is a key regulator of cell proliferation, differentiation, and survival. The activation of PKC and the transactivation of receptor tyrosine kinases can both lead to the phosphorylation and activation of the MAPK pathway, including the extracellular signal-regulated kinases (ERK1/2). frontiersin.org Once activated, MAPKs can translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that can drive cell growth.

p90RSK1, Protein Kinase B (PKB), and p70s6K Phosphorylation

The activation of bombesin receptors, particularly the Bombesin Receptor Subtype-3 (BRS-3), by bombesin-related peptides initiates a cascade of intracellular signaling events that bear a resemblance to insulin (B600854) signaling pathways. Research using synthetic BRS-3 agonists structurally related to Bombesin (8-14), such as [D-Tyr⁶,β-Ala¹¹,Phe¹³,Nle¹⁴]bombesin(6-14), has demonstrated significant downstream effects on key protein kinases involved in cell growth, proliferation, and metabolism. nih.gov These kinases include the 90 kDa ribosomal S6 kinase (p90RSK1), Protein Kinase B (PKB, also known as Akt), and the 70 kDa ribosomal protein S6 kinase (p70s6K).

In studies on cultured primary human myocytes, the synthetic BRS-3 agonist [D-Tyr⁶,β-Ala¹¹,Phe¹³,Nle¹⁴]bombesin(6-14) was shown to significantly increase the phosphorylation levels of p90RSK1, PKB, and p70s6K. nih.govresearchgate.net For instance, in myocytes from patients with obesity and type 2 diabetes, the ligand at a concentration of 10⁻¹¹ M induced a maximal phosphorylation of p90RSK1, reaching 148±2% of the control value. researchgate.net This phosphorylation event is linked to the activation of Mitogen-Activated Protein Kinases (MAPKs), as p90RSK1 is a downstream effector of the MAPK/ERK pathway. nih.gov The activation of these kinases is crucial for mediating the insulin-mimetic effects of BRS-3 agonists, ultimately influencing glucose metabolism. nih.gov

Similar findings have been observed in both human and rat adipocytes. nih.gov In these cells, the BRS-3 agonist, like insulin, enhanced the phosphorylation levels of PKB, p70s6K, and p90RSK1. nih.gov The phosphorylation of PKB is a critical node in the PI3K pathway, while p70s6K is a key downstream effector of the mTOR signaling pathway, regulating protein synthesis and cell growth. affbiotech.com The coordinated phosphorylation of these kinases highlights the role of bombesin-related peptides in modulating fundamental cellular processes such as glucose transport and lipogenesis through complex signaling networks. nih.gov The stimulation of p70S6K and PKB (Akt) phosphorylation has also been noted in neuroblastoma cell lines following activation of the gastrin-releasing peptide receptor (GRPR), a related bombesin receptor. frontiersin.org

Table 1: Summary of Kinase Phosphorylation Mediated by Bombesin Receptor Agonists

Kinase Agonist Used Cell Type Observed Effect Citation
p90RSK1 [D-Tyr⁶,β-Ala¹¹,Phe¹³,Nle¹⁴]bombesin(6-14) Human Myocytes Significant increase in phosphorylation (148±2% of control at 10⁻¹¹ M). nih.govresearchgate.net
Protein Kinase B (PKB/Akt) [D-Tyr⁶,β-Ala¹¹,Phe¹³,Nle¹⁴]bombesin(6-14) Human Myocytes, Human/Rat Adipocytes Increased phosphorylation levels. nih.govnih.gov
p70s6K [D-Tyr⁶,β-Ala¹¹,Phe¹³,Nle¹⁴]bombesin(6-14) Human Myocytes, Human/Rat Adipocytes Increased phosphorylation levels. nih.govnih.gov
p70S6K Gastrin-Releasing Peptide (GRP) Human Neuroblastoma Cells Increased phosphorylation. frontiersin.org

Functional Significance and Biological Research Applications of the Bombesin 8 14 Motif

Role of Bombesin (B8815690) (8-14) and its Analogs in Cellular Processes (In Vitro Studies)

In vitro research using the Bombesin (8-14) motif and its synthetic derivatives has been instrumental in dissecting the molecular mechanisms of bombesin-like peptides at the cellular level. These studies have provided detailed insights into their effects on cell proliferation, migration, and secretory functions in controlled laboratory settings.

Regulation of Cell Proliferation and Mitogenic Responses in Established Cell Lines

Bombesin and its C-terminal fragments are potent mitogens for various cell types, with Swiss 3T3 fibroblasts being a classic model system for studying their growth-promoting effects. mdpi.comucl.ac.ukmedchemexpress.com The Bombesin (8-14) fragment is recognized as the essential sequence for eliciting these mitogenic responses. nih.gov Studies have shown that bombesin-like peptides stimulate DNA synthesis and cell division in quiescent cultures of Swiss 3T3 cells. pnas.org The mitogenic signaling is mediated through specific bombesin receptors, and the binding of the peptide initiates a cascade of intracellular events. nih.govmdpi.com

The mitogenic action of bombesin is not exclusive to fibroblasts. Research has demonstrated that bombesin-like peptides can act as growth factors for various cancer cell lines, including those derived from prostate, lung, and pancreatic cancers, which express high-affinity gastrin-releasing peptide (GRP) receptors. snmjournals.orgpnas.org For instance, analogues of Bombesin (7-14) have shown high binding affinities to GRP receptors on PC-3 human prostate cancer cells. snmjournals.org Furthermore, antagonists based on the Bombesin (8-14) sequence can inhibit the growth of these cancer cells, highlighting the critical role of this motif in tumor biology. researchgate.net

Table 1: Mitogenic Activity of Bombesin and its Analogs in Swiss 3T3 Cells

Compound Activity IC50 / Effective Concentration Cell Line
Bombesin Stimulates DNA synthesis 1 nM Swiss 3T3
Litorin Mimics mitogenic effects of bombesin Not specified Swiss 3T3
[Leu14-psi-CH2NH-Leu13]Bombesin Potent inhibitor of bombesin-stimulated growth 18 nM Swiss 3T3

Influence on Cell Migration and Invasion in Model Systems

The Bombesin (8-14) motif and its parent peptides have been implicated in the regulation of cell motility, a fundamental process in development, tissue repair, and cancer metastasis. asm.orgfrontiersin.org Studies have shown that bombesin can stimulate the migration and invasion of various tumor cell lines. asm.orgresearchgate.net For example, in Isreco1 colon carcinoma cells, bombesin was found to stimulate both migration and invasion. mdpi.com This effect is often linked to the reorganization of the cellular cytoskeleton and the modulation of cell adhesion molecules.

The signaling pathways activated by bombesin-like peptides, which lead to increased cell motility, involve the activation of focal adhesion kinase (FAK) and other proteins associated with cell movement. asm.org The ability of bombesin to promote an invasive phenotype has been observed in prostate cancer cells, where it can alter cell morphology to a more spindle-like shape, characteristic of migratory cells. researchgate.net In vitro invasion assays, such as the transwell assay, are commonly used to quantify the pro-invasive effects of bombesin-like peptides. frontiersin.orgibidi.com

In Vivo Physiological Modulation by Bombesin (8-14) Containing Peptides in Animal Models

In vivo studies in animal models have been crucial for understanding the systemic physiological effects of peptides containing the Bombesin (8-14) motif. These investigations have revealed the integral role of this peptide family in the central and peripheral regulation of fundamental homeostatic processes, including energy balance and thermoregulation.

Alteration of Feeding Behavior and Satiety Signals

Bombesin and its mammalian homologues, such as gastrin-releasing peptide (GRP), are potent suppressors of food intake and are considered putative satiety signals. nih.gov Both central and peripheral administration of bombesin-like peptides have been shown to reduce food intake in a variety of species, from rodents to primates. frontiersin.org This effect is characterized by a reduction in meal size and duration, consistent with the induction of a state of satiety. nih.gov

The satiety-inducing effect of bombesin is thought to be mediated through specific receptors in both the gut and the brain. When administered peripherally, the signal is believed to be transmitted to the brain via neural pathways. Studies using animal models have shown that bombesin can increase the threshold for stimulation-induced feeding without affecting the rewarding properties of the stimulation, suggesting a specific effect on satiety mechanisms rather than a general suppression of behavior.

Involvement in Thermoregulation and Glucose Homeostasis

Bombesin-like peptides are involved in the central regulation of body temperature. mdpi.comfrontiersin.orgguidetopharmacology.org Administration of bombesin into the brain of rats has been shown to cause potent effects on thermoregulation. frontiersin.org This action is mediated by bombesin receptors located in the central nervous system. mdpi.com

Furthermore, there is growing evidence for the role of the bombesin receptor family, particularly the bombesin receptor subtype 3 (BRS-3), in the regulation of glucose homeostasis and energy metabolism. nih.govresearchgate.netnih.gov Deletion of the BRS-3 receptor in animal models leads to obesity and impaired glucose metabolism. nih.gov Conversely, activation of BRS-3 by synthetic agonists has been shown to have anti-obesity and anti-diabetic effects. nih.gov While the natural ligand for BRS-3 is unknown, the involvement of the broader bombesin peptide family in glucose regulation is an active area of research. guidetopharmacology.orgnih.gov Studies have shown that bombesin can affect blood glucose levels, and loss of bombesin receptors is correlated with glucose intolerance and high insulin (B600854) levels in animal models. nih.gov

Participation in Nociception and Itch Scratching Behaviors

The bombesin peptide family, including its active (8-14) fragment, plays a significant role in the modulation of itch and, to a lesser extent, pain signaling. While bombesin and its related peptides are not considered classical pain mediators, their influence on sensory neurons highlights a complex interplay between itch and nociceptive pathways.

Detailed research findings indicate that bombesin and its mammalian homolog, gastrin-releasing peptide (GRP), are potent inducers of scratching behavior in rodents, a model for studying itch (pruritus). plos.orgnih.gov Intrathecal administration of bombesin elicits intense scratching, suggesting a direct action on the spinal cord neurons that process itch signals. plos.org Studies have identified the gastrin-releasing peptide receptor (GRPR) as a key mediator of itch sensation in the spinal cord. frontiersin.orgnih.gov The selective ablation of GRPR-expressing neurons in the spinal cord significantly reduces scratching behavior in response to various itch-inducing substances, while leaving pain responses intact. frontiersin.org This suggests a dedicated neural circuit for itch that involves GRP and its receptor.

Interestingly, there is evidence of cross-talk between the opioid system and the bombesin/GRP system in itch modulation. For instance, the μ-opioid receptor isoform MOR1D can form a complex with GRPR in the spinal cord, and this interaction is implicated in opioid-induced itch. frontiersin.org This finding helps to explain the common side effect of pruritus associated with opioid analgesics.

While GRP and its receptor are primarily linked to itch, neuromedin B (NMB), another bombesin-like peptide, and its receptor (NMBR) also contribute to scratching behavior, seemingly through independent pathways. plos.orgmdpi.com Research has shown that antagonists for GRPR and NMBR can selectively block the scratching induced by their respective ligands, GRP and NMB. nih.gov This indicates that both receptor subtypes are involved in processing itch signals within the central nervous system. plos.org

The following table summarizes key peptides and receptors involved in bombesin-mediated itch and nociception:

Compound/ReceptorRole in Itch/NociceptionResearch Findings
Bombesin Induces intense scratching behavior. plos.orgActs on spinal neurons to elicit itch responses. plos.org
Gastrin-Releasing Peptide (GRP) A primary mediator of itch sensation in the spinal cord. frontiersin.orgnih.govActivates GRPR-expressing neurons to transmit itch signals. frontiersin.org
Gastrin-Releasing Peptide Receptor (GRPR) A key receptor for itch transmission in the spinal cord. frontiersin.orgnih.govAblation of GRPR neurons reduces itch but not pain. frontiersin.org
Neuromedin B (NMB) Also induces scratching behavior, independent of the GRP pathway. plos.orgmdpi.comActs via the NMB receptor to contribute to itch signaling. mdpi.com
Neuromedin B Receptor (NMBR) Mediates itch signals initiated by NMB. plos.orgmdpi.comRepresents a parallel pathway for itch processing. plos.org
μ-Opioid Receptor 1D (MOR1D) Interacts with GRPR to mediate opioid-induced itch. frontiersin.orgForms a heterodimer with GRPR in the spinal cord. frontiersin.org

Gastrointestinal Motility Regulation

Bombesin and its related peptides are well-established regulators of gastrointestinal (GI) function, including motility. nih.govpancreapedia.org The administration of bombesin or GRP influences several aspects of GI motor activity, from gastric emptying to intestinal contractions. esmed.org

Research has demonstrated that bombesin can stimulate smooth muscle contraction in the GI tract. esmed.orgacs.org This effect is mediated through bombesin receptors located on enteric neurons and smooth muscle cells. pancreapedia.org In the stomach, GRP is a potent stimulator of gastrin release, which in turn influences gastric acid secretion and motility. pancreapedia.org Bombesin has been shown to inhibit gastric emptying in humans when administered intravenously. nih.gov However, the precise role of endogenous GRP in the physiological regulation of gastric emptying remains a subject of ongoing investigation. nih.gov

In the intestines, bombesin-like peptides are present in the enteric nervous system, particularly in the myenteric plexus, which is crucial for controlling gut motility. pancreapedia.org They are involved in the regulation of both gastric and pancreatic secretions, which indirectly affect intestinal processing of food. pancreapedia.org GRP stimulates the release of other GI hormones, such as cholecystokinin (B1591339) (CCK), which also plays a role in motility and enzyme secretion. pancreapedia.org

The effects of bombesin on GI motility are complex and can vary depending on the species, the specific region of the GI tract, and the experimental conditions. For instance, early studies showed that bombesin stimulates pancreatic secretion, particularly digestive enzymes, in a variety of species. pancreapedia.org

The table below outlines key molecules involved in the regulation of gastrointestinal motility by bombesin-like peptides:

Compound/MoleculeRole in Gastrointestinal MotilityResearch Findings
Bombesin Stimulates smooth muscle contraction and modulates gastric emptying. esmed.orgnih.govInhibits gastric emptying in humans. nih.gov
Gastrin-Releasing Peptide (GRP) Regulates gastric acid secretion and GI hormone release. nih.govpancreapedia.orgStimulates gastrin and CCK release. pancreapedia.org
Gastrin Influences gastric motility.Released in response to GRP stimulation. pancreapedia.org
Cholecystokinin (CCK) Regulates pancreatic secretion and gallbladder contraction.Release is stimulated by bombesin-like peptides. pancreapedia.org

Design and Research Applications of Synthetic Bombesin 8 14 Analogs

Peptide Modification Strategies for Enhanced Receptor Affinity, Specificity, and Metabolic Stability

A primary challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. nih.gov To overcome this, various modification strategies have been employed to enhance the metabolic stability of Bombesin (B8815690) (8-14) analogs while maintaining or improving their affinity and specificity for GRPR.

One common approach involves the substitution of natural L-amino acids with unnatural amino acids, such as D-amino acids or other modified residues. For instance, replacing Gly¹¹ with Sarcosine (Sar¹¹) or β-Ala¹¹ has been shown to improve metabolic stability. nih.gov Similarly, the substitution of Gln⁷ with D-Gln⁷ can also confer resistance to enzymatic degradation. nih.gov However, these modifications can sometimes negatively impact other pharmacological properties like cell uptake and receptor subtype selectivity, necessitating a careful balance. nih.gov The introduction of a D-Phe⁶ substitution has been shown to enhance binding potency. acs.org

Another strategy is the modification of the peptide backbone itself. The introduction of a reduced peptide bond (CH₂-NH or CH₂-N) between residues, such as between Leu¹³ and the C-terminal amino acid, has been explored to create potent antagonists with enhanced stability. acs.orgresearchgate.net For example, analogs based on the [D-Phe⁶,Leu¹³ψThz¹⁴]Bombesin(6-14) pharmacophore have demonstrated promising results. mdpi.com

The addition of linkers and chelators at the N-terminus for radiolabeling can also influence metabolic stability. The incorporation of a PEG₃ linker was found to increase stability in human serum by 9% compared to the non-linker-containing counterpart. nih.gov In contrast, a β-alanine-β-alanine (βAla-βAla) linker, while increasing stability against proteolytic degradation in vitro, showed decreased metabolic stability in human plasma. nih.gov

These modifications aim to create more robust peptides that can persist in the circulation long enough to reach their target receptors.

Table 1: Examples of Peptide Modifications in Bombesin Analogs

Analog Modification Strategy Impact Reference
[D-Phe⁶,Sta¹³,Leu¹⁴-NH₂]BBN(6–14) (RM2) D-amino acid substitution (D-Phe⁶), unnatural amino acid (Sta¹³)Improved binding affinity and metabolic stability nih.gov
[DAla¹¹]BBN D-amino acid substitution (DAla¹¹)Improved metabolic stability nih.gov
[Sar¹¹]BBN N-methylated amino acid (Sar¹¹)Improved metabolic stability nih.gov
[Leu¹³ψThz¹⁴]BBN(6-14) based analogs Reduced peptide bond between Leu¹³ and Thz¹⁴Potent antagonists with enhanced stability acs.orgresearchgate.net
PEG₃ linker incorporation Addition of a hydrophilic linker9% increase in stability in human serum nih.gov

Development of Radiolabeled Bombesin (8-14) Analogs for Preclinical Imaging Research

Radiolabeled Bombesin (8-14) analogs are crucial tools for the non-invasive imaging of GRPR-expressing tumors using techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.gov The development of these imaging agents involves careful selection and integration of a radionuclide, a chelator to securely hold the radionuclide, and often a linker to connect the chelator to the peptide. nih.gov

A variety of chelators have been investigated for conjugating radiometals like Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Copper-64 (⁶⁴Cu). nih.gov DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a widely used and versatile chelator that can stably bind a range of clinically relevant radiometals. nih.gov Other chelators like NOTA and HYNIC have also been successfully employed. nih.gov For instance, the antagonist [D-Phe⁶, Sta¹³, Leu¹⁴]-bombesin(6–14) (also known as RM26) was conjugated to NOTA via a PEG₂ linker for labeling with ⁶⁸Ga and ¹¹¹In. nih.gov

Linkers are often introduced between the chelator and the peptide to optimize the molecule's properties. snmjournals.org Aliphatic carbon chain linkers of varying lengths, such as β-Ala, 5-Ava, 8-Aoc, and 11-Aun, have been systematically studied. snmjournals.orgsnmjournals.org These studies revealed that the length of the linker can influence receptor binding affinity and the biodistribution of the radiotracer. snmjournals.org For example, in a series of ¹¹¹In-DOTA-X-BBN[7–14]NH₂ conjugates, analogs with β-Ala, 5-Ava, and 8-Aoc spacers showed high receptor binding affinity. snmjournals.org Hydrophilic linkers, such as those incorporating PEG or specific amino acids, can be used to modify the pharmacokinetic profile. nih.govsnmjournals.org A positively charged linker, 4-amino-1-carboxymethyl-piperidine (Pip), was used in the development of the antagonist RM2, contributing to favorable GRPR affinity and in vivo pharmacokinetics. nih.gov

The pharmacokinetic profile of a radiolabeled Bombesin analog determines its distribution, metabolism, and excretion in the body, which in turn affects image quality and non-target organ radiation exposure. snmjournals.orgnih.gov Optimization of these profiles is a key goal in preclinical research.

Studies in animal models, typically mice bearing human tumor xenografts, are essential for evaluating the in vivo behavior of new analogs. snmjournals.orgmdpi.com Key parameters assessed include blood clearance, tumor uptake and retention, and clearance from non-target organs. nih.gov Ideally, a radiotracer should exhibit rapid blood clearance, high and specific uptake in the tumor, and rapid clearance from healthy tissues to provide high-contrast images. nih.gov

Modifications to the peptide sequence, linker, and chelator all play a role in tuning the pharmacokinetic profile. For example, the full-length Bombesin analog ¹⁸F-FB-[Lys³]BBN, despite being relatively unstable metabolically, demonstrated superior tumor-targeting efficacy and in vivo pharmacokinetics compared to its truncated counterpart, ¹⁸F-FB-Aca-BBN(7–14). snmjournals.org The introduction of specific hydrophilic amino acids into the conjugate has been shown to reduce non-specific uptake. nih.gov Furthermore, radiolabeled antagonists generally demonstrate better pharmacokinetics and enhanced in vivo stability compared to radioagonists. nih.gov

A significant challenge with many Bombesin-based radiopharmaceuticals is their high uptake in GRPR-positive normal tissues, most notably the pancreas. mdpi.comscholaris.camdpi.com This can obscure the detection of tumors near the pancreas and increase radiation dose to this sensitive organ. mdpi.com

Several strategies are being explored to mitigate pancreatic uptake. One promising approach is the development of GRPR antagonists, which often show faster washout from normal GRPR-positive organs compared to agonists. nih.gov For example, the antagonist [¹¹¹In]In-RM1 showed higher tumor accumulation and faster clearance from GRPR-positive organs in mice compared to the agonist [¹¹¹In]In-AMBA. nih.gov

Specific chemical modifications have also proven effective. The substitution of Met¹⁴ with thiazoline-4-carboxylic acid (Thz¹⁴) has led to the development of analogs with significantly reduced pancreas uptake. mdpi.comscholaris.ca For instance, [⁶⁸Ga]Ga-TacBOMB2, which incorporates this modification, showed much lower pancreas uptake compared to [⁶⁸Ga]Ga-AMBA (1.30–2.41%ID/g vs 62.4%ID/g). scholaris.ca Similarly, the use of the [D-Phe⁶,Leu¹³ψThz¹⁴]Bombesin(6-14) pharmacophore has been identified as a promising strategy for designing radiopharmaceuticals with minimal pancreas uptake. mdpi.com Blocking studies, where a non-radiolabeled version of the peptide is co-injected, have confirmed that uptake in the pancreas is receptor-mediated and can be significantly reduced. nih.govpreprints.org

Table 2: Research Findings on Pancreas Uptake Reduction

Analog/Strategy Key Finding Pancreas Uptake (%ID/g) Reference
[⁶⁸Ga]Ga-TacBOMB2 Substitution of Met¹⁴ with Thz¹⁴1.30–2.41 scholaris.ca
[⁶⁸Ga]Ga-AMBA (agonist) High pancreas uptake62.4 scholaris.ca
[¹⁷⁷Lu]Lu-LW02060 with blocking agent Co-injection of a blocking agentSignificant reduction (81%) nih.govpreprints.org
[D-Phe⁶,Leu¹³ψThz¹⁴]BBN(6-14) pharmacophore Basis for designing analogs with low pancreas uptake0.78 - 7.26 preprints.org

Optimization of In Vivo Pharmacokinetic Profiles in Animal Models

Synthesis of Research Tools and Probes for Receptor Characterization

Synthetic Bombesin (8-14) analogs are invaluable tools for fundamental research into the biology of GRPR. By creating a variety of probes with different properties (e.g., agonists, antagonists, fluorescently labeled, or radiolabeled), researchers can investigate receptor expression, distribution, function, and regulation.

Radiolabeled analogs, such as those using ¹²⁵I-[Tyr⁴]Bombesin, are widely used in competitive binding assays to determine the affinity (often expressed as IC₅₀ or Kᵢ values) of new, non-radiolabeled compounds for GRPR. thno.org These assays are fundamental for the initial screening and characterization of novel analogs.

Analogs can also be designed to study receptor pharmacology. For example, calcium mobilization assays are used to determine whether a new analog acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). mdpi.comacs.org This is a critical step in development, as agonists and antagonists can have very different biological effects and pharmacokinetic profiles. nih.gov The development of potent and selective antagonists has been particularly important for differentiating between various subtypes of bombesin receptors. researchgate.net

Structure-Activity Relationship (SAR) Studies through Systematic Analog Design

Structure-activity relationship (SAR) studies are a cornerstone of drug discovery and are central to the rational design of improved Bombesin (8-14) analogs. georgiasouthern.edu SAR involves systematically modifying the structure of the peptide and evaluating how these changes affect its biological activity, such as receptor binding affinity, potency, and selectivity. mdpi.comnih.govacs.org

Through extensive SAR studies, researchers have elucidated the roles of specific amino acid residues within the Bombesin (8-14) sequence. It is well-established that the C-terminal heptapeptide (B1575542) sequence is the minimal requirement for high-affinity GRPR binding. mdpi.com Modifications at various positions have been explored to enhance properties. For example, substituting Val¹⁰ with tert-Leucine (Tle¹⁰) in the Ga-TacsBOMB2 pharmacophore resulted in an analog, [⁶⁸Ga]Ga-LW01158, with high tumor uptake and good in vivo stability. mdpi.com

SAR studies also extend to the non-peptide components of the analogs, such as linkers and chelator-metal complexes. It has been shown that a positive charge at the N-terminus, introduced by either the linker or the radiometal chelate, can enhance GRPR affinity and improve in vivo pharmacokinetics. nih.gov Conversely, replacing Met¹⁴ with other residues like Nle¹⁴ or Hms¹⁴ was found to decrease kidney uptake, leading to a more favorable tumor-to-kidney ratio. acs.org

These systematic studies provide a detailed understanding of how molecular structure dictates function, guiding the design of next-generation Bombesin analogs with optimized properties for clinical applications. mdpi.comnih.govnih.gov

Comparative and Evolutionary Aspects of Bombesin Type Peptides

Comparative Pharmacology of Bombesin (B8815690) (8-14) with Mammalian Homologs (GRP, NMB) and other Amphibian Bombesin-like Peptides

The biological activity of bombesin and its related peptides is mediated through a family of G protein-coupled receptors (GPCRs). In mammals, this family consists of three distinct subtypes: the neuromedin B receptor (NMB-R or BB1), the gastrin-releasing peptide receptor (GRP-R or BB2), and the orphan bombesin receptor subtype-3 (BRS-3 or BB3). guidetopharmacology.orgnih.gov The pharmacological profile of bombesin-like peptides is largely determined by their affinity for these receptor subtypes.

The C-terminal region of bombesin is crucial for its biological activity and receptor binding. nih.gov Studies have shown that the C-terminal heptapeptide (B1575542), corresponding to Bombesin (8-14), represents the minimum amino acid sequence required to elicit bombesin-like effects. nih.gov However, for maximal biological potency, a slightly longer chain, the C-terminal nonapeptide, is necessary, which possesses activity comparable to the full bombesin tetradecapeptide. nih.gov The C-terminal octapeptide is found to be less potent than the nonapeptide, with a more rapid onset and shorter duration of action. nih.govnih.gov The tryptophan and histidine residues within this C-terminal domain are considered essential for activity. nih.gov

The mammalian homologs of bombesin, gastrin-releasing peptide (GRP) and neuromedin B (NMB), exhibit distinct receptor selectivity. GRP demonstrates a strong preference for the GRP-R (BB2), with studies on human receptors showing its affinity for GRP-R is over 600 to 2500 times higher than for NMB-R. guidetopharmacology.orgnih.gov Conversely, NMB binds with high selectivity to the NMB-R (BB1), showing a more than 600-fold higher affinity for human NMB-R compared to GRP-R. guidetopharmacology.orgnih.gov Amphibian bombesin, however, is less selective and binds with high affinity to both GRP-R and NMB-R. researchgate.net The orphan receptor, BRS-3, does not bind with high affinity to any known natural bombesin-related peptides, including GRP and NMB. guidetopharmacology.orgehu.eus

Amphibian skin is a rich source of a diverse array of bombesin-like peptides, which are generally classified into three subfamilies based on their C-terminal amino acid sequences: the bombesins (e.g., bombesin, alytesin), the ranatensins (e.g., ranatensin (B1678805), litorin), and the phyllolitorins. mdpi.comnih.gov

Alytesin differs from bombesin by only two amino acids and shares a similar pharmacological profile, showing high potency. mdpi.comnih.gov

Litorin , a member of the ranatensin family, has a pharmacological profile intermediate between the bombesin octapeptide and nonapeptide in terms of speed and duration of its effects. nih.govmdpi.com It has been shown to be more potent than bombesin in stimulating smooth muscle. mdpi.com

Ranatensin also presents a full spectrum of potency, in some cases equalling or exceeding that of bombesin. nih.gov

The phyllolitorin family generally shows a more dissociated spectrum of potency across different smooth muscle preparations compared to the bombesin family. nih.gov

Interestingly, the pharmacological effects of these peptides can differ between species. For example, in guinea pig pancreatic acini, ranatensin is significantly less potent than bombesin, while in mouse pancreatic acini, they are equipotent. mdpi.com This highlights species-specific differences in receptor pharmacology. Furthermore, a study comparing human and rat GRP receptors found no correlation in binding affinities for various agonists, indicating that the pharmacophore for the GRP receptor differs markedly between these species, whereas the NMB receptor pharmacology is more conserved. researchgate.net

Comparative Binding Affinity (IC50 nM) of Bombesin-like Peptides for Human Receptors
PeptidehGRP-R (BB2)hNMB-R (BB1)hBRS-3 (BB3)Selectivity
Bombesin0.12 - 1.770.07 - 2.5>1000 - >3000Relatively non-selective for BB1/BB2 researchgate.net
GRP~0.15~97>1000>647-fold for GRP-R over NMB-R nih.gov
NMB~34~0.053>1000>640-fold for NMB-R over GRP-R nih.gov
Alytesin~0.5~2.0>1000High affinity for GRP-R and NMB-R guidetopharmacology.org
Litorin~0.8~0.4>1000High affinity for GRP-R and NMB-R mdpi.com
Ranatensin---High affinity for BB1 receptor guidetopharmacology.org

Phylogenetic Analysis of Bombesin-Type Signaling Systems Across Animal Kingdoms

The bombesin family of peptides and their receptors have a long evolutionary history. pnas.org While it was once thought that GRP was the mammalian equivalent of amphibian bombesin, phylogenetic and gene synteny analyses have revised this understanding. cumbria.ac.ukbiorxiv.org Current evidence indicates that amphibian bombesin is an orthologue of mammalian NMB. nih.gov The analysis suggests that the gene for NMB specialized into the bombesin gene within the frog lineage, while the GRP gene has been highly conserved across vertebrates, from fish to mammals, as a distinct entity. biorxiv.orgnih.gov This implies that the GRP system is widely conserved, whereas the NMB/bombesin system has undergone significant diversification, particularly in amphibians. biorxiv.org

The bombesin receptor family also shows a clear evolutionary path. The three main subtypes—GRP-R, NMB-R, and BRS-3—are found across gnathostomes (jawed vertebrates). nih.gov Phylogenetic trees suggest that these three receptor types arose from a common ancestor and have been maintained in most vertebrate lineages. ehu.eusnih.gov Beyond these three, additional receptor subtypes have been identified in non-mammalian species. In amphibians, a fourth receptor subtype, named BB4, was cloned and found to share higher homology with mammalian BRS-3 than with GRP-R or NMB-R. nih.govehu.eus Similarly, a unique bombesin receptor, termed chBRS-3.5, was identified in chickens and also shows the highest similarity to amphibian BB4 and human BRS-3. ehu.eusmdpi.com

The evolutionary origins of bombesin-type signaling can be traced back even further than the emergence of vertebrates. Research has identified a bombesin-type neuropeptide precursor gene in the invertebrate chordate Branchiostoma floridae (a cephalochordate). pnas.org More remarkably, a functional bombesin-type signaling system, including a peptide named ArBN and its corresponding receptor (ArBNR1), has been discovered and characterized in an echinoderm, the starfish Asterias rubens. pnas.orgresearchgate.net Phylogenetic analysis confirms that the starfish receptor ArBNR1 is an ortholog of the chordate bombesin-type receptors. pnas.org This finding indicates that the evolutionary history of this neuropeptide system extends to the common ancestor of all deuterostomes (which includes echinoderms and chordates). pnas.orgresearchgate.net

Advanced Methodological Approaches in Bombesin 8 14 Research

In Vitro Competitive Radioligand Binding Assays for Receptor Affinity Determination

A fundamental technique for characterizing the interaction between Bombesin (B8815690) (8-14) analogs and their receptors is the in vitro competitive radioligand binding assay. This method is crucial for determining the binding affinity of newly synthesized compounds. The principle of the assay involves competing a non-radiolabeled ligand (the "competitor," such as a Bombesin (8-14) analog) with a radiolabeled ligand for binding to receptors present on cell membranes or in tissue homogenates.

The gastrin-releasing peptide receptor (GRPR), a primary target for Bombesin (8-14), is often the focus of these studies. Cell lines that endogenously express or are engineered to overexpress GRPR, such as the human prostate cancer cell line PC-3, are commonly used. acs.orgnih.gov A frequently used radioligand is [¹²⁵I-Tyr⁴]bombesin. acs.orgplos.org The assay measures the concentration of the unlabeled competitor required to displace 50% of the specifically bound radioligand, a value known as the IC₅₀ (inhibitory concentration 50%). This value can then be used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the competitor for the receptor.

These assays have been instrumental in the development and optimization of Bombesin-based radiotracers. For instance, various studies have synthesized and evaluated numerous analogs of Bombesin (8-14) by modifying the peptide sequence and attaching different chelators for radiometals. nih.govnih.gov The binding affinities of these compounds are systematically determined to identify candidates with high affinity for the GRPR, a key characteristic for effective tumor targeting.

Below is a table summarizing the binding affinities of selected Bombesin (8-14) analogs for the gastrin-releasing peptide receptor (GRPR), as determined by competitive radioligand binding assays.

Compound/AnalogCell LineRadioligandBinding Affinity (Ki or IC₅₀)
Ga-ProBOMB1PC-3[¹²⁵I-Tyr⁴]bombesinKi: 3.97 ± 0.76 nM acs.org
Ga-NeoBOMB1PC-3[¹²⁵I-Tyr⁴]bombesinKi: 1.71 ± 0.28 nM acs.org
Ga-LW02060PC-3Not SpecifiedKi: 5.57 ± 2.47 nM nih.govpreprints.org
Lu-LW02060PC-3Not SpecifiedKi: 8.00 ± 2.61 nM nih.govpreprints.org
Ga-LW02080 (antagonist)PC-3Not SpecifiedKi: 21.7 ± 6.69 nM nih.govpreprints.org
Lu-LW02080 (antagonist)PC-3Not SpecifiedKi: 32.1 ± 8.14 nM nih.govpreprints.org
Ga-TacBOMB2PC-3Not SpecifiedKi: 7.62 ± 0.19 nM nih.govresearchgate.net
Ga-TacBOMB3PC-3Not SpecifiedKi: 6.02 ± 0.59 nM nih.govresearchgate.net
[CuII]-BZH7Human GRP receptor-positive cancerous tissue[¹²⁵I-Tyr⁴]bombesinIC₅₀: 0.42 ± 0.13 nM plos.org
SarAr-SA-Aoc-bombesin(7-14)PC-3[¹²⁵I-Tyr⁴]bombesinIC₅₀: 3.5 nM researchgate.net
SarAr-SA-Aoc-GSG-bombesin(7-14)PC-3[¹²⁵I-Tyr⁴]bombesinIC₅₀: 4.5 nM researchgate.net

Cell Culture Models for Receptor Expression, Signaling, and Functional Assays

Cell culture models are indispensable tools in Bombesin (8-14) research, providing controlled environments to investigate receptor expression, signaling pathways, and functional responses. A variety of cell lines are employed, each offering specific advantages for studying the diverse physiological effects of bombesin-like peptides.

PC-3 Cells: This human prostate adenocarcinoma cell line is widely used due to its high expression of the gastrin-releasing peptide receptor (GRPR). acs.orgnih.gov PC-3 cells serve as a standard model for evaluating the binding, internalization, and cytotoxic potential of Bombesin (8-14) analogs intended for cancer diagnostics and therapy. acs.orgnih.govsnmjournals.org They are also frequently used in functional assays, such as calcium mobilization, to determine the agonist or antagonist properties of new compounds. acs.orgnih.govsnmjournals.org

Swiss 3T3 Cells: These murine fibroblast cells are a classic model for studying mitogenesis. pnas.orgpnas.org Bombesin is a potent mitogen for Swiss 3T3 cells, stimulating DNA synthesis and cell proliferation. pnas.org Research using this cell line has been pivotal in elucidating the signaling pathways activated by bombesin, including the activation of protein kinase C. physiology.orgsemanticscholar.org Ligand-binding studies have also characterized the high-affinity GRP receptors present on these cells. pnas.orgnih.gov

INS-1 832/3 and MIN6 Cells: These are rat and mouse insulinoma cell lines, respectively, and are well-established models for studying pancreatic beta-cell function. researchgate.netnih.gov They are used to investigate the effects of bombesin receptor agonists on glucose-mediated insulin (B600854) secretion. researchgate.netnih.gov Studies with synthetic agonists in these cell lines have demonstrated the role of the bombesin receptor subtype-3 (BRS-3) in modulating insulin release. researchgate.netnih.gov

BALB/3T3 Cells: This murine fibroblast cell line is often used as a negative control in comparison to Swiss 3T3 cells because it does not express detectable levels of the GRP receptor. pnas.org However, BALB/3T3 cells can be engineered to overexpress specific bombesin receptors, such as the human BRS-3 receptor. nih.gov These transfected cells are then used to study the specific signaling pathways and functional effects mediated by that particular receptor subtype in response to synthetic agonists. nih.gov

Gene Knockout Animal Models in the Elucidation of Bombesin Receptor Function

Gene knockout animal models, particularly in mice, have been crucial for understanding the in vivo physiological and pathological roles of the different bombesin receptors (BB₁, BB₂, and BRS-3). nih.govnih.gov By deleting the gene for a specific receptor, researchers can observe the resulting phenotype and infer the receptor's function.

Studies using BB₁-receptor knockout mice have confirmed the importance of its endogenous ligand, neuromedin B (NMB), as a physiological regulator of the pituitary-thyroid axis. nih.gov These models have shown that BB₁ receptor activation is important for thyrotroph gene regulation and function. nih.gov

The role of the orphan receptor, BRS-3, has been significantly clarified through the use of knockout mice. nih.gov Initial studies on BRS-3 knockout mice revealed that these animals exhibit mild obesity, hypertension, and impaired glucose metabolism, which were linked to increased food intake. nih.gov Subsequent research demonstrated that these mice have elevated insulin levels and that the impaired glucose metabolism is primarily due to reduced GLUT4 translocation in fat cells. nih.gov These findings from gene knockout models have highlighted BRS-3 as a potential therapeutic target for obesity and diabetes. More recent research has also utilized CRISPR/Cas9-mediated genome engineering to disrupt the gene encoding a bombesin receptor-activated protein (BRAP) in mice, revealing its potential involvement in the nervous system and mood disorders. taylorandfrancis.com

Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structure Determination of Receptor-Ligand Complexes

Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology and has been applied to determine the high-resolution structures of G protein-coupled receptors (GPCRs), including the bombesin receptors, in complex with their ligands. This technique provides detailed molecular insights into how peptides like Bombesin (8-14) and its analogs bind to their receptors and induce a conformational change that leads to receptor activation and intracellular signaling.

Researchers have successfully solved the Cryo-EM structures of the neuromedin B receptor (NMBR) and the gastrin-releasing peptide receptor (GRPR) complexed with their respective peptide agonists and the Gq protein. zidd.ac.cnnih.gov These structures reveal that the peptide ligands adopt a specific conformation, inserting their C-terminal end deep into the transmembrane domain of the receptor. zidd.ac.cn This detailed structural information helps to explain the molecular basis for ligand recognition and selectivity among the different bombesin receptor subtypes. zidd.ac.cnnih.gov

Furthermore, Cryo-EM has been used to determine the structures of the bombesin receptor subtype-3 (BRS-3) in its active state, bound to both a pan-agonist and a BRS-3-specific synthetic agonist. ebi.ac.uknih.gov These structural studies have provided a framework for understanding the ligand-binding pocket and the mechanisms of receptor activation. pnas.org The insights gained from Cryo-EM are invaluable for the rational design of novel, more potent, and selective agonists and antagonists for bombesin receptors, which could have therapeutic applications in areas such as cancer and pruritus. pnas.org

Fluorescence-Based Calcium Release Assays for Agonist Characterization

Fluorescence-based calcium release assays are a widely used functional method to characterize the agonist or antagonist properties of compounds targeting G protein-coupled receptors (GPCRs) that signal through the Gq pathway, such as the gastrin-releasing peptide receptor (GRPR). The binding of an agonist like Bombesin (8-14) to the GRPR activates the Gq protein, which in turn stimulates phospholipase C. This enzyme cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.

This increase in intracellular Ca²⁺ concentration can be detected using fluorescent calcium indicators, such as Fluo-4. snmjournals.org In this assay, cells expressing the receptor of interest (e.g., PC-3 cells) are loaded with a calcium-sensitive dye. acs.orgnih.govsnmjournals.org Upon addition of a test compound, the change in fluorescence intensity is measured over time using a microplate reader. acs.org

An increase in fluorescence indicates that the compound is an agonist, as it stimulates Ca²⁺ release. The potency of the agonist can be quantified by determining its EC₅₀ value (the concentration that produces 50% of the maximal response). For example, in one study, bombesin elicited a strong calcium response in HEK293T cells transfected with the human GRP-R, with an EC₅₀ of 1.82 ± 0.28 nM. nih.gov This assay can also be used to identify antagonists, which would not cause a calcium flux on their own but would inhibit the calcium release induced by a known agonist. snmjournals.org

Ex Vivo Biodistribution Studies in Animal Models for Radiotracer Evaluation

Ex vivo biodistribution studies are a critical step in the preclinical evaluation of radiolabeled Bombesin (8-14) analogs developed for tumor imaging and therapy. These studies provide quantitative data on the uptake and clearance of a radiotracer in various organs and tissues at different time points after administration.

The typical experimental setup involves administering the radiolabeled compound, often via tail vein injection, into tumor-bearing animal models, most commonly immunodeficient mice with subcutaneously xenografted human cancer cells like PC-3. acs.orgacs.orgsnmjournals.org At predetermined time points (e.g., 1, 4, 24 hours post-injection), the animals are euthanized, and major organs and tissues (including the tumor, blood, muscle, liver, kidneys, pancreas, etc.) are harvested, weighed, and their radioactivity is measured using a gamma counter. snmjournals.orgnih.gov

The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). nih.govacs.org This allows for a direct comparison of the radiotracer's accumulation in the target tissue (tumor) versus non-target tissues. High tumor uptake combined with low accumulation in non-target organs and rapid clearance from the blood are desirable characteristics for a successful radiotracer. To confirm the specificity of the uptake, blocking studies are often performed, where a large excess of the non-radiolabeled peptide is co-injected with the radiotracer. acs.orgnih.gov A significant reduction in tumor uptake in the presence of the blocking agent indicates that the accumulation is receptor-mediated. acs.orgnih.gov

Below is a table summarizing the ex vivo biodistribution data for selected radiolabeled Bombesin (8-14) analogs in PC-3 tumor-bearing mice at 1 hour post-injection.

RadiotracerTumor Uptake (%ID/g)Blood Uptake (%ID/g)Muscle Uptake (%ID/g)Pancreas Uptake (%ID/g)Kidney Uptake (%ID/g)
[⁶⁸Ga]Ga-ProBOMB18.17 ± 2.57 acs.org0.41 ± 0.08 acs.org0.08 ± 0.04 acs.org13.0 ± 3.48 acs.org1.15 ± 0.29 acs.org
[⁶⁸Ga]Ga-NeoBOMB19.83 ± 1.48 acs.org1.22 ± 0.27 acs.org0.26 ± 0.08 acs.org19.3 ± 4.50 acs.org1.95 ± 0.17 acs.org
[⁶⁸Ga]Ga-LW0206016.8 ± 2.70 nih.gov0.29 ± 0.05 nih.gov0.16 ± 0.03 nih.gov3.12 ± 0.89 nih.gov1.34 ± 0.32 nih.gov
[⁶⁸Ga]Ga-LW02080 (antagonist)7.36 ± 1.33 nih.gov0.20 ± 0.04 nih.gov0.11 ± 0.02 nih.gov0.38 ± 0.04 nih.gov1.51 ± 0.17 nih.gov
[¹¹¹In]-DOTA-8-Aoc-BBN[7–14]NH₂3.63 ± 1.11 snmjournals.org0.61 ± 0.19 snmjournals.org0.08 ± 0.04 snmjournals.org2.55 ± 0.73 snmjournals.org2.58 ± 0.69 snmjournals.org

Future Research Directions and Emerging Concepts in Bombesin 8 14 Studies

Novel Agonist and Antagonist Development and Their Mechanistic Investigations

The development of novel agonists and antagonists for bombesin (B8815690) receptors, including the gastrin-releasing peptide receptor (GRPR/BB2), neuromedin B receptor (NMBR/BB1), and the orphan bombesin receptor subtype 3 (BRS-3/BB3), is a rapidly evolving area of research. researchgate.netfrontiersin.orgguidetopharmacology.org These efforts are driven by the diverse physiological roles of bombesin-like peptides and their potential as therapeutic targets for various diseases, including cancer and metabolic disorders. researchgate.netnih.gov

Agonist Development:

The design of new bombesin agonists has largely focused on creating radiolabeled analogs for tumor imaging and targeted radionuclide therapy. snmjournals.orgmdpi.com These agonists are designed to bind with high affinity to bombesin receptors, which are overexpressed on the surface of various cancer cells. mdpi.compnas.org For instance, researchers have synthesized derivatives of [Pro¹⁴]bombesin(8–14) labeled with Gallium-68 (⁶⁸Ga) for positron emission tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for therapy. acs.org Studies have shown that unnatural amino acid substitutions can enhance the in vivo stability and tumor uptake of these peptide-based radiopharmaceuticals. researchgate.net

A key consideration in agonist design is the potential for internalization upon receptor binding, which can lead to prolonged tumor retention and improved therapeutic efficacy. snmjournals.orgresearchgate.net However, the development of agonists also carries the risk of adverse effects due to receptor activation. mdpi.com

Antagonist Development:

The development of bombesin receptor antagonists is pursued as a strategy to block the growth-promoting effects of bombesin-like peptides in tumors. mdpi.comnih.gov Unlike agonists, antagonists bind to the receptor without activating it, thereby inhibiting the signaling pathways that lead to cell proliferation. mdpi.com Several potent and specific bombesin/GRP receptor antagonists have been developed, some of which have shown antitumor activity in preclinical models. nih.gov

Recent research has explored the potential superiority of antagonists over agonists for tumor targeting. snmjournals.org Antagonists may exhibit slower dissociation from the receptor and may be less susceptible to degradation by membrane-bound enzymes. snmjournals.org The development of small molecule, non-peptide antagonists for all three bombesin receptors is an area of active investigation. frontiersin.org For example, compounds like AM-37 and ST-36 have been identified as small molecule antagonists that can inhibit binding to all three human bombesin receptors. frontiersin.org

Mechanistic Investigations:

A crucial aspect of developing new agonists and antagonists is understanding their mechanisms of action. This includes studying their binding affinities, receptor selectivity, and effects on downstream signaling pathways. frontiersin.orgsnmjournals.org For instance, researchers use techniques like calcium mobilization assays to determine whether a new analog acts as an agonist or an antagonist. snmjournals.org

Furthermore, investigations into the transactivation of other receptor systems, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), by bombesin receptor activation provide deeper insights into their complex signaling networks. mdpi.comresearchgate.net Understanding these mechanisms is essential for designing more effective and targeted therapies.

Table 1: Examples of Novel Bombesin Receptor Agonists and Antagonists

Compound NameTypeTarget Receptor(s)Key FindingsReference(s)
[⁶⁸Ga]Ga-LW02056AgonistGRPRPromising for detecting GRPR-expressing cancer lesions with PET due to excellent tumor uptake and tumor-to-background contrast. researchgate.net researchgate.net
[¹⁷⁷Lu]Lu-ProBOMB5AntagonistGRPRDemonstrated good tumor uptake and low pancreas accumulation, making it a potential candidate for radioligand therapy. acs.org acs.org
AM-37AntagonistBB₁R, BB₂R, BRS-3A small molecule antagonist that inhibits binding to all three human bombesin receptors. frontiersin.org frontiersin.org
ST-36AntagonistBB₁R, BB₂R, BRS-3A small molecule antagonist with similar inhibitory activity to AM-37 on all three bombesin receptors. frontiersin.org frontiersin.org
RC-3940-IIAntagonistBombesin/GRP ReceptorsA pseudononapeptide with high binding affinity and greater antitumor activity than earlier antagonists. nih.gov nih.gov

Elucidation of Bombesin (8-14) Related Peptides in Inflammatory Processes

Bombesin and its related peptides, such as gastrin-releasing peptide (GRP) and neuromedin B (NMB), are increasingly recognized for their role as modulators of inflammation in various pathological conditions. atsjournals.orgatsjournals.org These neuropeptides, initially known for their functions in the central nervous system and gastrointestinal tract, are now implicated in the inflammatory responses of the lungs and other tissues. atsjournals.orgnih.gov

Role in Lung Inflammation:

A significant body of evidence points to the involvement of bombesin-like peptides in both chronic and acute lung inflammatory diseases. atsjournals.orgatsjournals.org They are considered critical mediators in the development of bronchopulmonary dysplasia, a chronic lung disease in premature infants. atsjournals.orgatsjournals.orgnih.gov In this condition, hyperplastic pulmonary neuroendocrine cells are thought to release these peptides, contributing to the disease's pathophysiology. atsjournals.orgatsjournals.org

Recent studies have also highlighted a role for bombesin-like peptides in mediating acute lung injury resulting from sepsis. atsjournals.orgatsjournals.org It is proposed that systemically or locally released bacterial products can trigger the secretion of these neuropeptides, which in turn amplify the inflammatory response in the lungs. atsjournals.org Research suggests that immune cells, such as macrophages, can release bombesin-like peptides, which then positively modulate the release of proinflammatory mediators. atsjournals.org This has led to the exploration of inhibiting bombesin-like peptide signaling as a potential therapeutic strategy for sepsis-induced lung injury. atsjournals.orgatsjournals.org

Gastroesophageal Reflux Disease (GERD):

Emerging research suggests a link between bombesin and the inflammatory processes associated with GERD. A recent study demonstrated that bombesin administration could reduce abdominal pain and markers of inflammation and oxidative/nitrosative stress in a mouse model of GERD. mdpi.com The treatment was also able to modulate gastric pH, suggesting a role in restoring gastric homeostasis. mdpi.com These findings point towards the potential of upregulating bombesin and related peptides as a novel therapeutic approach for GERD. mdpi.com

Mechanisms of Action:

Bombesin-like peptides exert their pro-inflammatory effects through their specific G protein-coupled receptors. atsjournals.org Activation of these receptors can lead to the production of various inflammatory mediators. mdpi.com For example, in the context of GERD, bombesin treatment was shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8. mdpi.com Furthermore, GRP has been shown to induce cell proliferation, differentiation, migration, and cytokine secretion from various immune cells, including macrophages and T cells. pnas.org

Future Research:

Further research is needed to fully elucidate the complex role of bombesin-related peptides in different inflammatory conditions. Key questions remain regarding which specific cell types are the primary sources and targets of these peptides during inflammation and the precise signaling pathways involved. atsjournals.org Understanding these mechanisms will be crucial for developing targeted therapies that can modulate the inflammatory actions of bombesin-like peptides.

Further Research into the Orphan Receptor BRS-3 and Identification of its Endogenous Ligands

Bombesin receptor subtype-3 (BRS-3), also known as BB3, is classified as an orphan G protein-coupled receptor due to the fact that its endogenous ligand has not yet been definitively identified. researchgate.netnih.gov Despite its name, BRS-3 exhibits a low affinity for bombesin and its known mammalian homologs, gastrin-releasing peptide (GRP) and neuromedin B (NMB). researchgate.net The pursuit of deorphanizing BRS-3 is a significant area of ongoing research, driven by the receptor's important roles in regulating energy metabolism, glucose homeostasis, and other physiological processes. researchgate.netnih.govoup.com

The Search for an Endogenous Ligand:

Numerous attempts to identify a high-affinity endogenous ligand for mammalian BRS-3 have so far been unsuccessful. nih.govplos.org Studies have explored various possibilities, including circulating hormones and neurotransmitters. nih.govplos.org Parabiotic mouse experiments, where the circulatory systems of two mice are joined, did not provide evidence for a circulating BRS-3 ligand. nih.govplos.org While some low-affinity agonists like hemorphins and peptide E have been identified, a potent, natural ligand remains elusive. nih.govplos.org

Interestingly, research in non-placental vertebrates, such as fish and chickens, has shown that GRP and NMB can act as endogenous ligands for their BRS-3 homologs. nih.govplos.org This has led to the hypothesis that during the evolution of placental mammals, BRS-3 underwent structural changes that resulted in the loss of binding affinity for these peptides. plos.org In fact, some studies suggest that in placental mammals, including humans, BRS-3 may be a "genuinely orphan" receptor that functions in a ligand-independent, constitutively active manner. plos.org

Functional Insights from Synthetic Ligands and Knockout Models:

Despite the lack of a known endogenous ligand, significant progress has been made in understanding the function of BRS-3 through the development of potent and selective synthetic agonists and antagonists, as well as the study of BRS-3 knockout mice. researchgate.netnih.govnih.gov

BRS-3 Knockout Mice: Mice lacking the Brs3 gene exhibit a distinct phenotype that includes obesity, increased food intake, and reduced metabolic rate, body temperature, and heart rate. nih.gov These findings firmly establish BRS-3 as a regulator of energy balance. nih.gov

Synthetic Agonists: The administration of synthetic BRS-3 agonists has been shown to reduce food intake, increase metabolic rate and body temperature, and lead to weight loss in animal models. nih.govnih.gov One such agonist, MK-5046, even progressed to initial human studies, although it was discontinued (B1498344) due to an increase in blood pressure. nih.gov

Synthetic Antagonists: Conversely, treatment with BRS-3 antagonists has been shown to increase food intake and body weight. nih.gov

These tools have been instrumental in revealing the physiological roles of BRS-3, particularly in the brain's regulation of sympathetic outflow to control energy expenditure, heart rate, and blood pressure. nih.gov

Emerging Concepts and Future Directions:

The possibility that mammalian BRS-3 may not have a traditional endogenous ligand has opened up new avenues of research. plos.org The concept of constitutive activity, where the receptor signals without being bound by a ligand, is a key area of investigation. nih.govplos.org It is also plausible that BRS-3's primary function involves modifying the signaling of other G protein-coupled receptors. nih.gov

Future research will likely focus on:

Continued efforts to identify a potential endogenous ligand, perhaps a non-classical peptide or other small molecule.

Deeper investigation into the mechanisms of BRS-3's constitutive activity and its physiological relevance. plos.org

Exploring the therapeutic potential of targeting BRS-3 with synthetic ligands for conditions like obesity and type 2 diabetes, while carefully managing potential side effects. researchgate.net

Identifying the specific neuronal populations expressing BRS-3 that are responsible for its various effects on metabolism and feeding behavior. nih.gov

Table 2: Key Characteristics of the Orphan Receptor BRS-3

FeatureDescriptionReference(s)
Classification Orphan G protein-coupled receptor (GPCR) researchgate.netnih.gov
Endogenous Ligand Not definitively identified in mammals. researchgate.netnih.gov researchgate.netnih.gov
Low-Affinity Ligands Hemorphins, Peptide E nih.govplos.org
Non-Placental Vertebrate Ligands Gastrin-releasing peptide (GRP), Neuromedin B (NMB) nih.govplos.org
Signaling Pathway Primarily couples to Gq, leading to activation of the phosphatidylinositol-calcium second messenger system. nih.govgenecards.org nih.govgenecards.org
Physiological Roles Regulation of food intake, metabolic rate, body temperature, heart rate, blood pressure, and insulin (B600854) secretion. nih.gov nih.gov
Knockout Phenotype Obesity, increased food intake, reduced metabolic rate. nih.gov nih.gov
Synthetic Ligands Potent and selective agonists (e.g., MK-5046) and antagonists have been developed. nih.gov nih.gov

Delineation of Neurocrine and Endocrine Mechanisms of Bombesin-like Peptide Action

Bombesin-like peptides, including gastrin-releasing peptide (GRP) and neuromedin B (NMB), exert their diverse physiological effects through both neurocrine and endocrine signaling mechanisms. atsjournals.orgnih.gov Differentiating between these modes of action is crucial for a complete understanding of their roles in health and disease.

Neurocrine Mechanisms:

In a neurocrine context, bombesin-like peptides function as neurotransmitters or neuromodulators within the central and peripheral nervous systems. atsjournals.orgnih.gov

Central Nervous System (CNS): Bombesin-like peptides and their receptors are widely distributed throughout the brain. atsjournals.orgfrontiersin.org They are implicated in a variety of centrally-mediated processes, including the regulation of satiety, thermoregulation, stress responses, and circadian rhythms. nih.govfrontiersin.org For example, it is proposed that the release of these peptides in specific brain nuclei can signal the termination of a meal, while their suppression may initiate feeding. nih.gov Central administration of bombesin-like peptides can activate the hypothalamic-pituitary-adrenal (HPA) axis and the sympathetic nervous system. frontiersin.org There is also evidence suggesting that these peptides may influence behavior and mood, with potential involvement in stress-induced anorexia and obesity. frontiersin.org

Enteric Nervous System (ENS): The ENS, often referred to as the "second brain," contains neurons that produce and release bombesin-like peptides. physiology.orgpancreapedia.org These peptides can act locally to regulate gastrointestinal functions. For instance, bombesin-like peptides released from enteric neurons can stimulate the secretion of hormones from enteroendocrine cells, such as glucose-dependent insulinotropic polypeptide (GIP) from K cells. physiology.org This represents a classic neurocrine pathway where neuronal signals influence endocrine cell function. physiology.org

Endocrine Mechanisms:

In an endocrine fashion, bombesin-like peptides are released into the bloodstream and travel to distant target cells to exert their effects.

Gastrointestinal Hormone Release: One of the most well-characterized endocrine effects of bombesin-like peptides is the stimulation of gastrointestinal hormone release. nih.govpancreapedia.org For example, peripherally administered bombesin is a potent stimulator of gastrin release, which in turn regulates gastric acid secretion. pancreapedia.orgmdpi.com

Systemic Effects: While many of the effects of bombesin-like peptides are localized, systemic release can occur under certain conditions. For instance, in some cancers, tumor cells themselves can secrete bombesin-like peptides, which may then act in an endocrine or paracrine manner to promote tumor growth. nih.gov

Interplay between Neurocrine and Endocrine Systems:

The distinction between neurocrine and endocrine mechanisms is not always clear-cut, and there is significant interplay between these two systems. A prime example is the "gut-brain axis," where bombesin-like peptides play a key role. nih.gov It is hypothesized that these peptides, released from the gastrointestinal tract in response to food, can communicate with the brain via neurocrine pathways (e.g., through vagal afferent nerves) to regulate food intake. nih.gov

Furthermore, the same peptide can have different, sometimes opposing, effects depending on its site of action. For example, peripherally administered bombesin stimulates gastric acid secretion, whereas centrally administered bombesin inhibits it. mdpi.com This highlights the importance of understanding the specific context in which these peptides are acting.

Future research will need to further dissect these complex signaling pathways. This will involve identifying the specific neuronal circuits and endocrine cells involved, as well as the factors that regulate the release of bombesin-like peptides in different physiological and pathological states.

Q & A

Q. What are the standard experimental protocols for assessing Bombesin (8-14) receptor binding affinity in vitro?

Methodological Answer: To evaluate receptor binding affinity, use radioligand competition assays with tritiated Bombesin (8-14) in cell membranes expressing target receptors (e.g., GRP or NMB receptors). Include controls for nonspecific binding (e.g., excess unlabeled ligand) and validate assay conditions using reference ligands. Ensure reproducibility by detailing buffer composition, incubation times, and temperature in the experimental section . For data presentation, report IC₅₀ values with confidence intervals and use supplementary tables to list raw binding curves and statistical analyses .

Q. How should researchers characterize new Bombesin (8-14) analogs to ensure structural and functional validity?

Methodological Answer: New analogs require:

  • Structural validation : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular weight and sequence .
  • Purity assessment : Reverse-phase HPLC with UV detection (≥95% purity) and elemental analysis for novel compounds .
  • Functional assays : Compare dose-response curves to native Bombesin (8-14) in calcium mobilization or cAMP assays. Cross-reference spectral data with established databases to confirm identity .

Q. What methodologies are recommended for synthesizing and purifying Bombesin (8-14) derivatives?

Methodological Answer: Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Optimize cleavage conditions (e.g., TFA:thioanisole:H₂O 95:3:2) to minimize side reactions. Purify via preparative HPLC using a C18 column and gradient elution (0.1% TFA in acetonitrile/water). Document yield, retention times, and solvent ratios in supplementary materials for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in Bombesin (8-14) receptor subtype selectivity data across studies?

Methodological Answer: Address discrepancies through:

  • Triangulation : Validate findings using orthogonal methods (e.g., receptor knockout models, siRNA silencing) to confirm subtype specificity .
  • Data harmonization : Re-analyze conflicting studies by standardizing assay conditions (e.g., cell line selection, ligand concentrations) and applying meta-analysis techniques .
  • Alternative explanations : Investigate off-target effects via broad-spectrum receptor profiling or allosteric modulation assays .

Q. What strategies optimize the detection of Bombesin (8-14) in complex biological matrices (e.g., plasma, tissue homogenates)?

Methodological Answer:

  • Sample preparation : Use acid-organic extraction (e.g., acetonitrile with 1% formic acid) to precipitate proteins and isolate peptides. Include protease inhibitors to prevent degradation .
  • Detection methods :
  • LC-MS/MS : Employ a triple quadrupole mass spectrometer with MRM transitions for Bombesin (8-14) (e.g., m/z 868.4 → 785.3). Optimize collision energy and column temperature .
  • Immunoassays : Validate antibody specificity using knockout tissue controls and competitive ELISA .
    • Interference mitigation : Spike recovery experiments and matrix-matched calibration curves to account for ion suppression .

Q. How should experimental parameters be adjusted when studying Bombesin (8-14) in vivo versus in vitro models?

Methodological Answer:

  • Dosage : Calculate in vivo doses based on pharmacokinetic parameters (e.g., plasma half-life, volume of distribution) from pilot studies. Use microdialysis for real-time monitoring in target tissues .
  • Endpoint selection : Prioritize functional outcomes (e.g., tumor growth inhibition in xenografts) over receptor occupancy metrics. Include histopathological validation .
  • Controls : Account for species-specific receptor expression by pre-screening animal models with RT-qPCR .

Data Presentation and Reproducibility Guidelines

  • Supplementary Tables : Include comparative data on synthesis yields, binding affinities, and detection limits. Label columns consistently (e.g., "Compound ID," "IC₅₀ ± SEM") .
  • Figures : Use heatmaps to visualize receptor subtype selectivity or line graphs for kinetic assays. Avoid overcrowding with chemical structures; limit to 2–3 key analogs in the main text .
  • Replicability : Archive raw data (e.g., NMR spectra, chromatograms) in open-access repositories and cite these in supplementary files .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.